molecular formula C7H8N4O B020259 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one CAS No. 55621-49-3

5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one

Cat. No. B020259
CAS RN: 55621-49-3
M. Wt: 164.16 g/mol
InChI Key: BRISYWKBJNSDPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several methods have been developed for the synthesis of compounds related to 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one. Notably, Francis and Moskal (1992) outlined a general synthesis of 5,7-diaminoimidazo[4,5-b]pyridines, which are structurally related to 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one. Their method involves the conversion of 5-amino-4-imidazolecarboxamide riboside (AICA riboside) into hydroxyl-protected amino-imidazolecarbonitrile riboside and subsequent reactions to achieve the final product (Francis & Moskal, 1992). Additionally, Selvaraju et al. (2016) described a copper-catalyzed aerobic oxidative cyclization and ketonization method to synthesize benzoimidazo[1,2-a]imidazolones, another related compound, highlighting the versatility in synthetic approaches (Selvaraju et al., 2016).

Molecular Structure Analysis

The molecular structure of 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one and related compounds has been extensively studied. For example, Riand et al. (1986) investigated the prototropic tautomerism in the imidazole moiety of 6-azapurines, which are structurally similar, using spectroscopic techniques (Riand et al., 1986). These studies provide insights into the dynamic nature of the molecule's structure.

Chemical Reactions and Properties

The chemical reactions and properties of benzoimidazole derivatives have been a subject of research. Chen et al. (2013) detailed an acid-promoted coupling reaction for synthesizing benzoimidazole derivatives under metal-free conditions (Chen et al., 2013). Such studies reveal the chemical reactivity and potential applications of these compounds.

Physical Properties Analysis

Research on the physical properties of 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one and related compounds is crucial for understanding their behavior in different environments. For instance, the study by El Foujji et al. (2021) on the solid-state zwitterionic tautomerization of a benzimidazole derivative provides valuable data on the compound's physical characteristics (El Foujji et al., 2021).

Chemical Properties Analysis

The chemical properties of 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one, particularly its reactivity and stability, are essential for its applications in various fields. Das et al. (2018) explored the selective synthesis of benzimidazoles, highlighting the chemical versatility of these compounds (Das et al., 2018).

Scientific Research Applications

Antimicrobial Applications

5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one and its derivatives demonstrate significant antimicrobial activities. A study synthesized various derivatives containing the benzoimidazole moiety, which exhibited effective antimicrobial properties against both gram-positive and gram-negative bacteria, as well as fungi (Abd El-Meguid, 2014).

Synthesis and Characterization

The synthesis of bis(diazonium) salts derived from 5,6-diamino-1H-benzimidazole has been studied, leading to the formation of imidazo-benzotriazole derivatives. These compounds offer interesting properties for potential applications in various scientific fields (Dinçer, 2004).

Novel Compound Synthesis

Novel series of benzimidazoles have been synthesized using 5,6-diamino-1,3-dihydro-2H-benzoimidazol-2-one as a key component. These studies focus on creating compounds with diverse structural variations for potential use in experimental drug design (Nikpassand & Pirdelzendeh, 2016).

Energetic Material Development

Research has also been conducted on novel 1,3-dihydro-2H-benzimidazol-2-one nitro and nitramino derivatives, which have shown promise as high-energy materials due to their high melting points and thermal stability. These compounds could be used in the development of thermostable energetic materials (Šarlauskas et al., 2022).

Biological Activities

There has been significant research into the biological activities of benzimidazolone derivatives. These studies aim to understand and harness the antibacterial, antituberculosis, and antifungal activities of these compounds for potential medical applications (Karale et al., 2015).

Polymer Science Applications

In the field of polymer science, research involving 5,6-diamino-1,3-dihydro-2H-benzimidazol-2-one has led to the development of soluble polyimides. These materials exhibit high thermal stability and unique properties due to the inclusion of benzimidazole rings and trifluoromethyl groups, enhancing their potential applications in various industries (Choi et al., 2008).

Safety And Hazards

The safety information for 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one indicates that it is a compound with a GHS07 pictogram and a warning signal word. The hazard statement is H319 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

5,6-diamino-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,8-9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRISYWKBJNSDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1NC(=O)N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30970964
Record name 5,6-Diamino-1H-benzimidazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one

CAS RN

55621-49-3
Record name 5,6-Diaminobenzimidazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55621-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-5,6-diamino-2H-benzimidazol-2-one
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Diamino-1H-benzimidazol-2-ol
Source EPA DSSTox
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Record name 1,3-dihydro-5,6-diamino-2H-benzimidazol-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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